![molecular formula C20H16FN3O B2986293 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-94-5](/img/structure/B2986293.png)

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

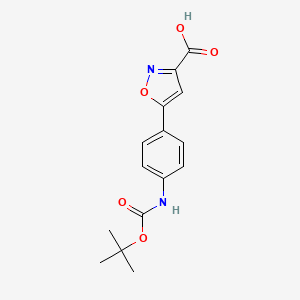

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrazine derivative that exhibits unique properties, making it an attractive candidate for various research studies.

Applications De Recherche Scientifique

Discovery and Characterization of Novel GPR39 Agonists

Research has identified kinase inhibitors that also act as novel GPR39 agonists. These compounds show probe-dependent and pathway-dependent allosteric modulation by zinc, highlighting zinc's role as an allosteric potentiator of GPR39 activation. This discovery expands potential kinase off-targets to include G protein–coupled receptors, indicating a broader application in drug development and therapeutic interventions (Sato et al., 2016).

Antitumor Properties of Fluorinated Benzothiazoles

Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and shown potent cytotoxicity in vitro against specific cancer cell lines. This research underlines the potential of fluorinated compounds in cancer therapy, with one compound being the focus of pharmaceutical and preclinical development due to its broad spectrum antitumor activity and the induction of crucial enzymes for antitumor specificity (Hutchinson et al., 2001).

Synthesis and Bioactivity Studies of Benzylidenehydrazino-pyrazoles

A series of benzylidenehydrazino-pyrazoles with substituted benzaldehydes demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors. This research highlights the relevance of fluorinated pyrazole derivatives in developing anti-tumor agents (Gul et al., 2016).

Electrochemical Properties of Fluorinated Pyrazoles

The electrochemical investigation of fluorinated substrates in ionic liquid reveals the feasibility of oxidative ring closure reactions in sustainable methods. This study provides insights into synthesizing pyrazolotriazoles, indicating the potential for environmentally friendly production processes (Costea et al., 2014).

Computational Evaluation of Pyrazole Derivatives

Research involving computational techniques has explored the reactive properties of pyrazole derivatives, indicating their potential as inhibitors against specific enzymes. This suggests the utility of these compounds in developing new drugs, particularly against tuberculosis (Thomas et al., 2018).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O/c1-14-3-2-4-15(11-14)13-23-9-10-24-19(20(23)25)12-18(22-24)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIUUAIBAIBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B2986217.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2986221.png)

![(Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2986225.png)

![N-(3,4-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2986226.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2986227.png)

![2-acetamido-4-(methylthio)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2986231.png)